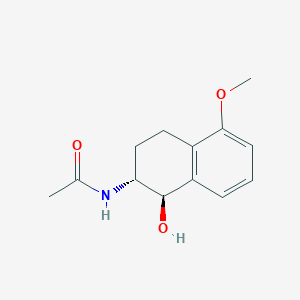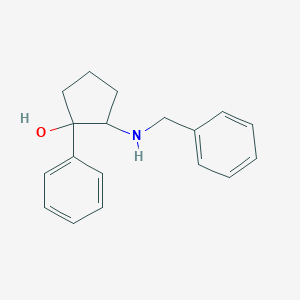
N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a member of the indazole family of synthetic cannabinoids and is commonly used as a recreational drug. However, it also has significant potential for scientific research, particularly in the field of pharmacology.
作用机制
The mechanism of action of N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine is similar to that of other synthetic cannabinoids. It binds to the CB1 receptor in the brain and nervous system, leading to a range of psychoactive effects such as euphoria, relaxation, and altered perception of time and space. However, it also has potential for negative effects such as anxiety, paranoia, and hallucinations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine are not well understood, but it is believed to have a range of effects on various systems in the body. It has been shown to affect the release of neurotransmitters such as dopamine and serotonin, as well as modulating the activity of various ion channels and receptors.
实验室实验的优点和局限性
One of the main advantages of using N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of synthetic cannabinoids on specific physiological and biochemical processes. However, its potential for negative side effects such as anxiety and paranoia must also be taken into account.
未来方向
There are several potential future directions for research on N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another area of interest is its potential use as a tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on various physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine and its potential for negative side effects.
合成方法
The synthesis of N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine is a complex process that involves several steps. It begins with the preparation of the indazole core, which is then coupled with a 4-methylbenzyl group and a 2,3,4-trimethoxybenzyl group. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine has several potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have high affinity for the cannabinoid receptor CB1, making it a useful tool for studying the endocannabinoid system. It can also be used to investigate the effects of synthetic cannabinoids on various physiological and biochemical processes.
属性
分子式 |
C18H23NO3 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C18H23NO3/c1-13-5-7-14(8-6-13)11-19-12-15-9-10-16(20-2)18(22-4)17(15)21-3/h5-10,19H,11-12H2,1-4H3 |
InChI 键 |
YRGCAQJPUILDRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=C(C(=C(C=C2)OC)OC)OC |
规范 SMILES |
CC1=CC=C(C=C1)CNCC2=C(C(=C(C=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281770.png)
![N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281771.png)
![N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281772.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281774.png)
![N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281776.png)
![N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281777.png)
![2-oxo-N-propyl-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B281779.png)
![N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide](/img/structure/B281784.png)
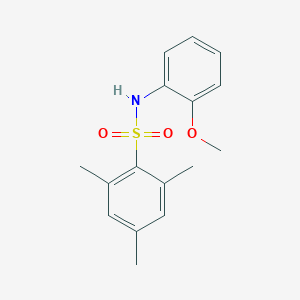
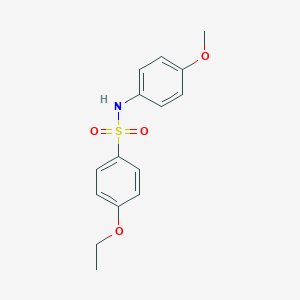
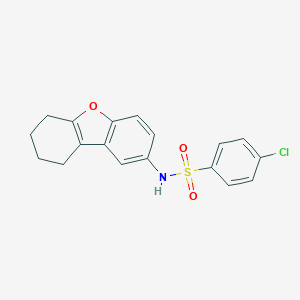
![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
